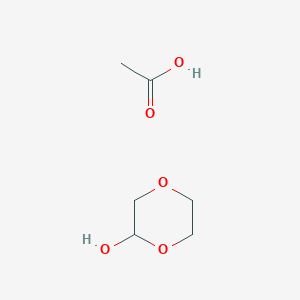
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene is a complex organic compound with a unique structure characterized by multiple conjugated double bonds. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and diverse chemical properties.
Méthodes De Préparation
The synthesis of 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired application.
Analyse Des Réactions Chimiques
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s structure is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which 17-Methylgona-1(10),2,4,6,8,11,13,15-octaene exerts its effects involves its interaction with various molecular targets. These interactions can influence cellular pathways, leading to changes in gene expression, protein function, and cellular behavior. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
17-Methylgona-1(10),2,4,6,8,11,13,15-octaene can be compared to other polycyclic aromatic hydrocarbons, such as:
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: This compound has a similar structure but differs in the number and position of double bonds.
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound includes a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of double bonds and methyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
3353-08-0 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
17-methyl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-12H,1H3 |
Clé InChI |
FVZSEFSAYBLLCL-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


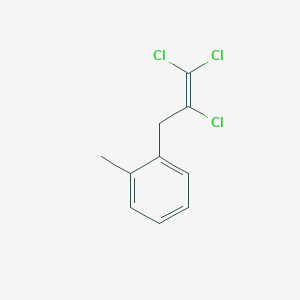
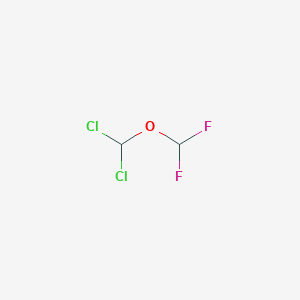


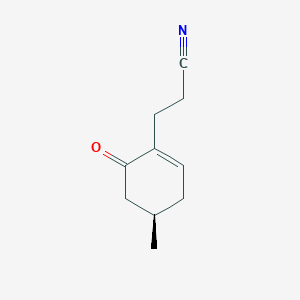

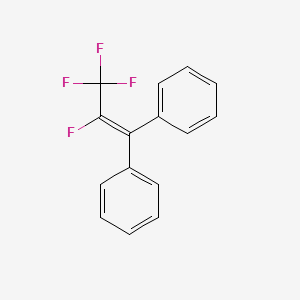
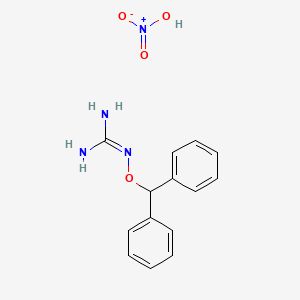
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
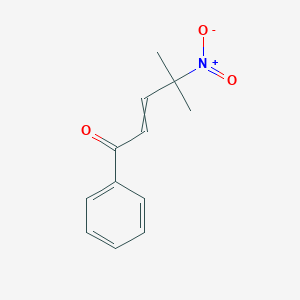
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
